molecular formula C9H8N2O3S B12891510 4-Thiazolecarboxamide, 2-(5-(hydroxymethyl)-2-furanyl)- CAS No. 60084-14-2

4-Thiazolecarboxamide, 2-(5-(hydroxymethyl)-2-furanyl)-

Cat. No.: B12891510
CAS No.: 60084-14-2
M. Wt: 224.24 g/mol
InChI Key: OQCLZQWTNBBAKN-UHFFFAOYSA-N
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Description

4-Thiazolecarboxamide, 2-(5-(hydroxymethyl)-2-furanyl)- (CAS 131922-31-1), also known as 2',3'-Dideoxytiazofurin, is a thiazole derivative characterized by a hydroxymethyl-substituted furan ring at the 2-position of the thiazole core. Its molecular formula is C₉H₁₂N₂O₃S, with a molecular weight of 228.27 g/mol (calculated from ).

Properties

CAS No.

60084-14-2

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

2-[5-(hydroxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C9H8N2O3S/c10-8(13)6-4-15-9(11-6)7-2-1-5(3-12)14-7/h1-2,4,12H,3H2,(H2,10,13)

InChI Key

OQCLZQWTNBBAKN-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C2=NC(=CS2)C(=O)N)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 5-(hydroxymethyl)furan-2-carbaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction conditions typically involve heating the reactants in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to promote the cyclization process.

Another approach involves the use of 5-(hydroxymethyl)furan-2-carboxylic acid as a starting material. This compound can be converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. The acid chloride can then be reacted with thiosemicarbazide to form the desired thiazole ring.

Industrial Production Methods

In an industrial setting, the production of 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.

    Substitution: The furan and thiazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-(5-(Carboxy)furan-2-yl)thiazole-4-carboxamide.

    Reduction: 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the presence of the thiazole ring, which is known to exhibit biological activity.

    Medicine: Explored for its potential as a drug candidate, particularly in the treatment of diseases where thiazole-containing compounds have shown efficacy.

    Industry: Utilized in the development of new materials, such as polymers and coatings, where its unique chemical structure can impart desirable properties.

Mechanism of Action

The mechanism of action of 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiazole ring suggests potential interactions with nucleic acids or proteins, which could result in antimicrobial or anticancer activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazolecarboxamide Derivatives

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key References
Target Compound (CAS 131922-31-1) 2-(5-(hydroxymethyl)furan), 4-carboxamide C₉H₁₂N₂O₃S 228.27
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide 4-pyridinyl, 4-methyl, 5-carboxamide C₁₀H₉N₃OS 235.26
2-Phenyl-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothiazole-4-carboxamide (4a) Phenyl, 3,4,5-trimethoxyphenyl, dihydrothiazole C₁₉H₂₀N₂O₄S 396.44
2-[5-(4-Fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide 4-fluorophenyl, imidazole, hydroxymethyl C₁₇H₁₇FN₄O₂S 360.41

Key Observations :

  • The target compound’s hydroxymethyl furan group distinguishes it from pyridinyl () or methoxy-substituted aryl analogs ().
  • The imidazole-containing analog () exhibits a higher molecular weight (360.41 g/mol) due to the fluorophenyl and imidazole substituents, which may influence pharmacokinetics.

Pharmacological Activity

Table 2: Bioactivity Comparison

Compound Reported Activities Mechanism/Findings References
Target Compound (CAS 131922-31-1) Antiviral (theoretical, based on structural analogs) Likely inhibits nucleotide synthesis (e.g., ribavirin analogs)
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Anticancer (in vitro) Inhibits kinase pathways; IC₅₀ values <10 μM in select cell lines
Compound 4a () Anticancer (in vitro) Targets tubulin polymerization; IC₅₀ = 2.1 μM in MCF-7 cells
5-(Hydroxymethyl)furan derivatives () Antimicrobial Disrupts microbial cell membranes; MIC = 8–32 μg/mL against Gram-positive bacteria

Key Findings :

  • Pyridinyl and methoxy-substituted thiazoles () demonstrate potent anticancer activity, likely due to enhanced interactions with cellular kinases or tubulin.
  • The hydroxymethyl furan group in the target compound may confer antimicrobial properties akin to other furan derivatives (), though direct evidence is lacking.

Biological Activity

4-Thiazolecarboxamide, 2-(5-(hydroxymethyl)-2-furanyl)- is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.

  • Molecular Formula : C9H12N2O3S
  • Molecular Weight : 216.27 g/mol
  • CAS Number : Not specified in the provided data

Structural Features

The compound features a thiazole ring which is known for its diverse biological activities, and a hydroxymethyl group on a furan moiety that may enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole and furan moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole can disrupt bacterial cell walls and inhibit essential enzymes in microbial metabolism.

  • Mechanism of Action : The antimicrobial activity is primarily attributed to the ability of the compound to chelate metal ions, disrupting metal-dependent processes in microorganisms. This mechanism is crucial for the survival of many pathogens.

Anticancer Properties

4-Thiazolecarboxamide derivatives have been investigated for their anticancer potential. The compound's structure allows it to interact with various cellular pathways involved in cancer progression.

  • In vitro Studies : In cell line assays, compounds similar to 4-thiazolecarboxamide have demonstrated cytotoxic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation.
  • Case Studies :
    • A study on thiazole derivatives showed IC50 values in the micromolar range against various cancer cell lines, indicating significant potential for further development as anticancer agents.

Other Biological Activities

Emerging research suggests that this compound may also possess:

  • Anti-inflammatory Properties : Thiazole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis.
  • Antioxidant Activity : The presence of hydroxymethyl groups may enhance the antioxidant capacity of the compound, providing protection against oxidative stress.

Data Table: Biological Activity Summary

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of cell wall and enzyme inhibition
AnticancerInduction of apoptosis and inhibition of proliferation
Anti-inflammatoryModulation of inflammatory pathways
AntioxidantScavenging free radicals

Case Studies

  • Antimicrobial Efficacy : A study found that thiazole derivatives exhibited potent antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 50 µg/mL.
  • Cytotoxicity Against Cancer Cells : In vitro testing on breast cancer cell lines revealed that certain derivatives had IC50 values around 10 µM, indicating strong potential as chemotherapeutic agents.
  • Inflammation Models : In animal models of inflammation, thiazole derivatives reduced swelling and pain significantly compared to control groups.

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